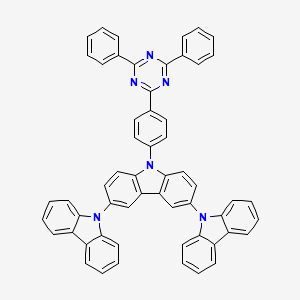

4-3CzTRz

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C57H36N6 |

|---|---|

Molecular Weight |

804.9 g/mol |

IUPAC Name |

3,6-di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole |

InChI |

InChI=1S/C57H36N6/c1-3-15-37(16-4-1)55-58-56(38-17-5-2-6-18-38)60-57(59-55)39-27-29-40(30-28-39)61-53-33-31-41(62-49-23-11-7-19-43(49)44-20-8-12-24-50(44)62)35-47(53)48-36-42(32-34-54(48)61)63-51-25-13-9-21-45(51)46-22-10-14-26-52(46)63/h1-36H |

InChI Key |

VXJFFPDTEJDHEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=CC(=C9)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 4-3CzTRz

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-3CzTRz, chemically known as 9,9',9''-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole), is a significant organic semiconductor material that has garnered attention in the field of organic electronics. Its molecular structure, featuring three carbazole donor units attached to a central triazine acceptor core, makes it a promising candidate for various applications, most notably as a thermally activated delayed fluorescence (TADF) emitter in organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, tailored for professionals in research and development.

Core Properties

| Property | Value | Reference |

| Chemical Name | 9,9',9''-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole) | |

| CAS Number | 1361093-61-9 | |

| Molecular Formula | C₅₇H₃₆N₆ | |

| Molecular Weight | 804.94 g/mol | |

| UV Absorption (λmax) | 283 nm (in Toluene) | [1] |

| Photoluminescence (λem) | 462 nm (in Toluene) | [1] |

| Thermal Stability (TGA) | >300 °C (0.5% weight loss) | [1] |

| Singlet-Triplet Splitting (ΔEST) | 0.19 eV | [1] |

Synthesis

A plausible synthetic route would involve the initial synthesis of a tri-substituted carbazole precursor followed by its reaction with a functionalized triazine core. Key reaction types would include:

-

Buchwald-Hartwig or Ullmann coupling: To form the C-N bonds between the carbazole moieties and the central phenyl ring.

-

Suzuki or Stille coupling: To attach the phenyl-carbazole units to the triazine core.

-

Nucleophilic Aromatic Substitution: Reacting a carbazole-containing nucleophile with a halogenated triazine derivative.[3][4]

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic pathway for this compound.

Experimental Protocols

General Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent like CDCl₃ or DMSO-d₆. These spectra are crucial for confirming the molecular structure by analyzing chemical shifts, coupling constants, and integration of proton and carbon signals.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the synthesized compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

-

Thermal Analysis: Thermogravimetric analysis (TGA) is performed to determine the thermal stability of the material, which is critical for applications in electronic devices that can generate heat during operation.[1]

-

Photophysical Measurements: UV-Vis absorption and photoluminescence (PL) spectroscopy are used to determine the absorption and emission properties of the material in a suitable solvent (e.g., toluene). The singlet-triplet energy gap (ΔEST) is a key parameter for TADF materials and can be estimated from the onsets of the fluorescence and phosphorescence spectra.[1]

Characterization Data (Predicted based on analogous compounds)

While specific spectra for this compound are not publicly available, the expected characterization data based on its structure and data from similar compounds are summarized below.

| Characterization Technique | Expected Observations |

| ¹H NMR | Complex aromatic region (7.0-9.0 ppm) showing signals for the carbazole and phenyl protons. The integration should correspond to the 36 aromatic protons. |

| ¹³C NMR | Multiple signals in the aromatic region (110-160 ppm) corresponding to the different carbon environments in the carbazole, phenyl, and triazine rings. |

| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the calculated exact mass of C₅₇H₃₆N₆. |

Signaling Pathways and Experimental Workflows

In the context of its primary application in OLEDs, the "signaling pathway" of this compound refers to its photophysical mechanism, specifically Thermally Activated Delayed Fluorescence (TADF).

Thermally Activated Delayed Fluorescence (TADF) Mechanism

The TADF mechanism allows for the harvesting of both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in OLEDs.[6] The process is as follows:

-

Electrical Excitation: Electrons and holes are injected into the emissive layer of the OLED and recombine to form excitons (excited states). Statistically, 25% of these are singlet excitons (S₁) and 75% are triplet excitons (T₁).

-

Prompt Fluorescence: The singlet excitons rapidly decay to the ground state (S₀), emitting light in a process called prompt fluorescence.

-

Intersystem Crossing (ISC): Some singlet excitons can convert to triplet excitons through intersystem crossing.

-

Reverse Intersystem Crossing (RISC): In TADF materials like this compound, the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is very small (typically < 0.2 eV).[1] This small energy gap allows the non-emissive triplet excitons to be converted back into emissive singlet excitons through a thermally activated process called reverse intersystem crossing.

-

Delayed Fluorescence: The newly formed singlet excitons from RISC then decay radiatively to the ground state, producing delayed fluorescence.

This cycle of ISC and RISC allows for the efficient conversion of triplet excitons into light, significantly enhancing the overall efficiency of the OLED device.

Caption: Thermally Activated Delayed Fluorescence (TADF) mechanism.

Experimental Workflow for OLED Device Fabrication

The fabrication of an OLED device using this compound as the emitter typically involves a multi-layer stack deposited on a transparent conductive substrate, such as indium tin oxide (ITO) coated glass. The layers are deposited sequentially, often using thermal evaporation in a high-vacuum environment.

A typical device architecture would be:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host doped with this compound) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)

The experimental workflow is as follows:

-

Substrate Cleaning: The ITO-coated glass substrate is thoroughly cleaned using a sequence of solvents (e.g., deionized water, acetone, isopropanol) in an ultrasonic bath to remove any organic and inorganic contaminants. The substrate is then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

-

Deposition of Organic Layers: The organic layers (HIL, HTL, EML, ETL, EIL) are deposited by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). For the emissive layer, this compound is co-evaporated with a suitable host material at a specific doping concentration (e.g., 5-10 wt%).

-

Deposition of Cathode: A metal cathode, such as aluminum (Al) or a lithium fluoride/aluminum (LiF/Al) bilayer, is deposited on top of the organic stack through a shadow mask to define the active area of the device.

-

Encapsulation: The completed device is encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers and the cathode from degradation by oxygen and moisture.

-

Characterization: The fabricated OLED device is then characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

Caption: Experimental workflow for OLED device fabrication.

Conclusion

This compound is a promising organic material with significant potential for application in high-efficiency OLEDs due to its TADF properties. This guide has provided a comprehensive overview of its synthesis, characterization, and the fundamental mechanisms governing its performance in electronic devices. Further research into optimizing the synthesis and device architecture will likely lead to even greater advancements in the field of organic electronics.

References

- 1. researchgate.net [researchgate.net]

- 2. Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes [mdpi.com]

photophysical properties of 4-3CzTRz TADF material

An In-Depth Technical Guide to the Photophysical Properties of the Thermally Activated Delayed Fluorescence (TADF) Material 4CzIPN

Introduction

4CzIPN is a donor-acceptor fluorophore where four carbazole units act as electron donors and the dicyanobenzene core functions as the electron acceptor[1]. This molecular design leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which is a critical feature for efficient TADF.

Core Photophysical Properties of 4CzIPN

The photophysical properties of 4CzIPN have been extensively studied in various solvents and in solid-state films. The key parameters are summarized in the tables below.

Table 1: General Photophysical Properties of 4CzIPN

| Property | Value | Conditions |

| Full Chemical Name | 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | - |

| Synonyms | 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile | - |

| CAS Number | 1416881-52-1 | - |

| Chemical Formula | C₅₆H₃₂N₆ | - |

| Molecular Weight | 788.89 g/mol | - |

| Appearance | Bright yellow solid/powder | - |

| HOMO Level | ~ -5.8 eV | [1] |

| LUMO Level | ~ -3.4 eV | [1] |

Table 2: Spectroscopic and Photoluminescence Data of 4CzIPN

| Parameter | Value | Solvent/Matrix |

| Absorption Maximum (λabs) | ~365 nm, ~435 nm | Acetonitrile, Dichloromethane |

| Emission Maximum (λem) | ~551 nm | Acetonitrile[1] |

| Photoluminescence Quantum Yield (PLQY) | > 90% (up to 94.6%) | Deaerated solutions/films[1][2] |

| Prompt Fluorescence Lifetime (τp) | ~3 - 18.7 ns | Various solvents[3] |

| Delayed Fluorescence Lifetime (τd) | ~1.39 - 5.1 µs | Various solvents/films[3][4] |

| Singlet-Triplet Energy Gap (ΔEST) | ~0.12 eV | Dichloromethane[5] |

| Reverse Intersystem Crossing Rate (kRISC) | ~1 x 10⁵ - 1 x 10⁶ s⁻¹ | Doped films[6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of 4CzIPN

A common synthetic route to 4CzIPN involves a four-fold nucleophilic aromatic substitution (SNAr) reaction.

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), carbazole is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).

-

A strong base, typically sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS), is added to the carbazole solution to deprotonate the carbazole nitrogen, forming the carbazolide anion.

-

A solution of tetrafluoroisophthalonitrile in THF is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperatures for several hours to allow the four-fold substitution to complete.

-

The crude product is then precipitated, filtered, and washed with solvents like THF to remove unreacted starting materials and byproducts.

-

The final product is purified by recrystallization or sublimation to achieve the high purity required for optoelectronic applications[7][8][9][10].

Measurement of Photoluminescence Quantum Yield (PLQY)

The absolute PLQY of TADF materials is typically measured using an integrating sphere.

Apparatus:

-

Fluorometer equipped with an integrating sphere

-

Excitation source (e.g., Xenon lamp or laser)

-

Detector (e.g., CCD or PMT)

Procedure:

-

A dilute solution of the sample in a degassed solvent or a thin film of the material is prepared. Degassing is crucial as oxygen can quench the triplet excitons, affecting the delayed fluorescence component.

-

The sample is placed inside the integrating sphere.

-

An initial measurement is taken of the excitation light scattered by a blank sample (solvent or substrate) to determine the number of incident photons.

-

The sample is then excited at a wavelength where it absorbs, and the emission spectrum is recorded over the entire fluorescence range. The integrating sphere collects all emitted photons, regardless of their direction.

-

A second measurement of the excitation wavelength is taken with the sample in place to determine the number of unabsorbed photons.

-

The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Measurement of Prompt and Delayed Fluorescence Lifetimes

Time-resolved photoluminescence spectroscopy is used to measure the fluorescence lifetimes.

Apparatus:

-

Pulsed laser or LED for excitation (picosecond or nanosecond pulse width)

-

Time-correlated single photon counting (TCSPC) system for prompt fluorescence

-

Multi-channel scaling (MCS) or a gated detector for delayed fluorescence

-

Monochromator and a fast photodetector (e.g., PMT or streak camera)

Procedure:

-

The sample is placed in a cryostat or a sample holder and excited with a short pulse of light.

-

For prompt fluorescence (nanosecond timescale): The TCSPC system measures the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

For delayed fluorescence (microsecond to millisecond timescale): An MCS system or a gated detector is used. After the excitation pulse, the detection system is enabled after a short delay to avoid the intense prompt fluorescence. The decay of the delayed emission is then recorded over a longer time window.

-

The resulting decay curves are fitted with exponential functions to extract the prompt (τp) and delayed (τd) fluorescence lifetimes.

Signaling Pathways and Experimental Workflows

Thermally Activated Delayed Fluorescence (TADF) Mechanism

The mechanism of TADF allows for the harvesting of triplet excitons, which are typically non-emissive in conventional fluorescent molecules, leading to high internal quantum efficiencies.

Caption: The Jablonski diagram illustrating the key processes in Thermally Activated Delayed Fluorescence (TADF).

Experimental Workflow for Photophysical Characterization

A typical workflow for characterizing a TADF material like 4CzIPN involves a series of spectroscopic and time-resolved measurements.

Caption: A generalized workflow for the photophysical characterization of a TADF material.

Comparative Data for CzTrz Isomers

For completeness, the following table provides some photophysical data for carbazole-triazine (CzTrz) isomers, which also represent a class of TADF materials.

Table 3: Photophysical Properties of o-CzTRZ and m-CzTRZ

| Parameter | o-CzTRZ | m-CzTRZ | Conditions |

| Emission Maximum (λem) | 455 nm | - | 5 wt% in mCP film |

| Delayed Fluorescence Lifetime (τd) | 3.90 µs | - | 5 wt% in mCP film |

| External Quantum Efficiency (EQEmax) in OLED | 17.5% (doped), 17.6% (non-doped) | 19.2% (doped), 16.7% (non-doped) | Doped (10 wt% in mCP) and non-doped devices |

Note: The data for CzTrz isomers is less comprehensively available in a single source compared to 4CzIPN. The provided data is from a review on triazine-based TADF emitters.

Conclusion

4CzIPN stands out as a benchmark green TADF emitter due to its high photoluminescence quantum yield, efficient reverse intersystem crossing, and good performance in organic light-emitting diodes. Its photophysical properties are highly dependent on the surrounding environment, such as the solvent polarity or the host matrix in a thin film. The detailed experimental protocols and understanding of the underlying TADF mechanism are crucial for the rational design and application of new and improved TADF materials for next-generation displays and lighting.

References

- 1. ossila.com [ossila.com]

- 2. Recent advances in 4CzIPN-mediated functionalizations with acyl precursors: single and dual photocatalytic systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Solvent-Minimized Synthesis of 4CzIPN and Related Organic Fluorophores via Ball Milling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Enigma of 4-3CzTRz: A Deep Dive into the Mechanism of Thermally Activated Delayed Fluorescence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The molecule 4-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2,6-bis(4-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine, designated as 4-3CzTRz, represents a fascinating case study in the field of thermally activated delayed fluorescence (TADF). While a comprehensive, dedicated research publication detailing the entirety of its photophysical properties and a complete mechanistic breakdown remains elusive in publicly accessible literature, a wealth of information on structurally analogous carbazole-triazine derivatives allows for a robust and insightful exploration of its core TADF mechanism. This guide synthesizes the current understanding of TADF in this molecular class, providing a framework for researchers and professionals to understand and potentially harness the properties of this compound and similar compounds.

The Core Mechanism: Harvesting Triplets for Enhanced Light Emission

Thermally activated delayed fluorescence is a photophysical process that enables the conversion of non-emissive triplet excitons into emissive singlet excitons, thereby significantly enhancing the internal quantum efficiency of light-emitting materials. In donor-acceptor (D-A) type molecules like this compound, this process is governed by a delicate interplay of electronic states. The bulky, electron-donating carbazole units and the electron-accepting triazine core are sterically twisted, leading to a spatial separation of the highest occupied molecular orbital (HOMO), primarily located on the donor moieties, and the lowest unoccupied molecular orbital (LUMO), centered on the acceptor. This separation minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a critical prerequisite for efficient TADF.

The process unfolds as follows:

-

Excitation: Upon photoexcitation or electrical excitation, the molecule is promoted to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): A portion of the S₁ excitons can undergo intersystem crossing to the triplet state (T₁).

-

Reverse Intersystem Crossing (rISC): Due to the small ΔEST, triplet excitons can be thermally promoted back to the S₁ state. This is the hallmark of TADF.

-

Fluorescence: The population of S₁ states, now augmented by the up-converted triplets, decays radiatively to the ground state (S₀), emitting photons. This emission consists of a prompt component from the initial S₁ population and a delayed component from the rISC process.

Quantitative Photophysical Data of Analogous Carbazole-Triazine TADF Emitters

Due to the limited availability of specific data for this compound, the following tables summarize key photophysical parameters for structurally similar carbazole-triazine TADF emitters. These compounds share the core donor-acceptor architecture with bulky carbazole substituents, providing a valuable reference for the expected performance of this compound.

Table 1: Photophysical Properties of Analogous Carbazole-Triazine Emitters

| Compound | λabs (nm) | λem (nm) | ΦPL (%) | τp (ns) | τd (µs) | ΔEST (eV) |

| TCzTRZ [1] | 377 (in Toluene) | 477 (Phosphorescence) | - | - | - | - |

| 3CzTRZ [2] | - | - | - | - | - | 0.15 |

| PF-substituted Dendrimer [3][4] | - | - | 81 (neat film) | - | - | 0.06 |

Note: This table is a compilation of data from different sources for analogous compounds and may not represent the exact values for this compound. λabs = Absorption maximum, λem = Emission maximum, ΦPL = Photoluminescence quantum yield, τp = Prompt fluorescence lifetime, τd = Delayed fluorescence lifetime, ΔEST = Singlet-triplet energy gap.

Table 2: Electrochemical Properties of an Analogous Carbazole-Triazine Emitter (TCzTRZ)

| Compound | HOMO (eV) | LUMO (eV) |

| TCzTRZ [1] | 5.40 | 2.18 |

Note: HOMO and LUMO values are crucial for understanding the charge injection and transport properties in electronic devices.

Experimental Protocols for TADF Characterization

The characterization of TADF emitters like this compound involves a suite of spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments.

Synthesis of Carbazole-Triazine Derivatives (General Protocol)

The synthesis of this compound and its analogs typically involves a nucleophilic aromatic substitution reaction.[5]

Materials:

-

Cyanuric chloride (or other substituted triazine)

-

Appropriate carbazole derivatives (e.g., 3,6-di-tert-butyl-9H-carbazole and 4-(9H-carbazol-9-yl)phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvents (e.g., Toluene, Dioxane, THF)

Procedure:

-

Step 1: Monosubstitution of Triazine: React cyanuric chloride with one equivalent of a carbazole derivative in the presence of a base at low temperature (e.g., 0 °C) to achieve monosubstitution.

-

Step 2: Suzuki Coupling: The resulting dichlorotriazine-carbazole intermediate is then subjected to a Suzuki coupling reaction with two equivalents of a different carbazole-boronic acid derivative in the presence of a palladium catalyst and a base.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity compound.

-

Characterization: The structure of the synthesized compound is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7][8]

Transient Photoluminescence Spectroscopy

This technique is essential for distinguishing between prompt and delayed fluorescence and for determining the lifetimes of these processes.

Instrumentation:

-

Pulsed laser for excitation (e.g., Nd:YAG or nitrogen laser)

-

Monochromator

-

Streak camera or a combination of a fast photodetector and a time-correlated single-photon counting (TCSPC) system

-

Cryostat for temperature-dependent measurements

Procedure:

-

Sample Preparation: The material is typically dissolved in a suitable solvent (e.g., toluene, THF) or prepared as a thin film by spin-coating or vacuum deposition.

-

Excitation: The sample is excited with a short laser pulse.

-

Data Acquisition: The photoluminescence decay is recorded over a wide temporal range, from nanoseconds to microseconds or even milliseconds.

-

Data Analysis: The decay curve is fitted with a multi-exponential function to extract the lifetimes of the prompt (τp) and delayed (τd) components. The relative intensities of these components can also be determined.

-

Temperature Dependence: Performing the measurement at different temperatures can provide insights into the activation energy of the rISC process.

Cyclic Voltammetry

Cyclic voltammetry (CV) is used to determine the HOMO and LUMO energy levels of the molecule.[9]

Instrumentation:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

-

Counter electrode (e.g., platinum wire)

-

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in an anhydrous solvent like dichloromethane or acetonitrile)

Procedure:

-

Solution Preparation: Dissolve the compound of interest in the electrolyte solution.

-

Measurement: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.

-

Data Analysis:

-

The onset of the first oxidation peak is used to estimate the HOMO energy level.

-

The onset of the first reduction peak is used to estimate the LUMO energy level.

-

A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration.

-

Visualizing the Mechanism and Workflows

To further elucidate the core processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: The Jablonski diagram illustrating the key photophysical processes in Thermally Activated Delayed Fluorescence (TADF).

References

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. tus.elsevierpure.com [tus.elsevierpure.com]

- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Characterization of [Fe(Htrz)2(trz)](BF4)] Nanocubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aquila.usm.edu [aquila.usm.edu]

- 9. ossila.com [ossila.com]

The Genesis and Advancement of Carbazole-Triazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and development of carbazole-triazine compounds. This class of heterocyclic molecules has garnered significant attention for its versatile applications, ranging from cutting-edge organic electronics to promising therapeutic agents. This document details the evolution of synthetic methodologies, presents key quantitative data on their physicochemical and biological properties, and outlines their mechanisms of action in various applications. Particular emphasis is placed on their roles in organic light-emitting diodes (OLEDs) and as inhibitors of enzymes such as urease and protein kinases, highlighting their potential in materials science and drug discovery.

A Historical Perspective: The Emergence of a Versatile Scaffold

The journey of carbazole-triazine compounds is not marked by a single, serendipitous discovery but rather by a gradual convergence of research in heterocyclic chemistry. The constituent carbazole and triazine moieties have long been independently explored. Carbazoles, with their rigid, electron-rich structure, have been recognized for their excellent charge-transporting properties and thermal stability. Triazines, as electron-deficient heterocycles, have been utilized as building blocks in various chemical industries.

The deliberate combination of these two entities into a single molecular framework appears to have gained significant traction in the late 20th and early 21st centuries, driven by the quest for advanced materials for organic electronics. Early synthetic approaches often involved nucleophilic aromatic substitution reactions, which, while effective, sometimes required harsh reaction conditions. A pivotal shift in the synthesis of these hybrids came with the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods offered greater efficiency, milder reaction conditions, and broader substrate scope, accelerating the exploration of a vast chemical space of carbazole-triazine derivatives.[1][2]

More recently, the focus has expanded beyond materials science into the realm of medicinal chemistry. Researchers have begun to exploit the unique electronic and structural features of carbazole-triazine hybrids to design novel therapeutic agents, including potent enzyme inhibitors for the treatment of cancer and infectious diseases.[3][4]

Evolution of Synthetic Methodologies

The synthesis of carbazole-triazine compounds has evolved significantly, with modern methods offering greater control and versatility.

Early Synthetic Approaches: Nucleophilic Aromatic Substitution

The foundational method for constructing the carbazole-triazine linkage is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a carbazole anion with a halogenated triazine, most commonly cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[5] The stepwise substitution of the chlorine atoms on the triazine ring allows for the controlled introduction of one, two, or three carbazole units.

Key Experimental Protocol: Synthesis of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole [5]

-

Reactants: Carbazole and cyanuric chloride.

-

Base: Potassium hydroxide (KOH) in aqueous solution.

-

Solvent: Tetrahydrofuran (THF).

-

Procedure:

-

Carbazole (1.67 g, 1 mmol) is dissolved in THF (10 mL).

-

1M aqueous KOH (1 mL, 1 mmol) is added, and the mixture is stirred for 12 hours at room temperature to form the potassium salt of carbazole.

-

The solvent is removed in vacuo, and the resulting brown salt is dried.

-

The salt is redissolved in dry THF (10 mL) under a nitrogen atmosphere.

-

Cyanuric chloride (1.83 g, 1 mmol) is added in small portions.

-

The reaction progress is monitored by the disappearance of the color of the salt solution.

-

-

Purification: The product can be purified by recrystallization or column chromatography.

Modern Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including carbazole-triazine derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent.

-

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between a carbazole-boronic acid (or ester) and a halogenated triazine, or vice versa. It is highly efficient for creating aryl-aryl linkages.[6]

-

Buchwald-Hartwig Amination: This method is ideal for forming a carbon-nitrogen bond between a carbazole and a halogenated triazine, providing a direct route to N-substituted derivatives.[1]

Representative Experimental Protocol: Buchwald-Hartwig Amination for C-N Bond Formation [2]

-

Reactants: A halo-triazine derivative and a carbazole.

-

Catalyst System: Palladium(II) acetate (Pd(OAc)2) and a phosphine ligand (e.g., XPhos).

-

Base: Potassium phosphate (K3PO4).

-

Solvent: A mixture of t-butanol and water.

-

Procedure:

-

The halo-triazine (0.4 mmol), Pd(OAc)2 (5 mol%), XPhos (10 mol%), K3PO4 (3 equiv), and carbazole (2 equiv) are placed in a sealed tube.

-

The reactants are suspended in a t-butanol:water (9:1) solvent mixture (20 mL).

-

The mixture is stirred and heated at 110 °C for 24 hours.

-

-

Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for representative carbazole-triazine compounds from the literature, highlighting their photophysical, electrochemical, and biological properties.

Table 1: Photophysical and Electrochemical Properties of Carbazole-Triazine Derivatives for OLEDs

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Max (nm) | Application | Reference |

| D1 | -5.40 | - | - | Blue-Green | OLED | [7] |

| D2 | -5.44 | - | - | Blue-Green | OLED | [7] |

| TRZ-hexyl | -5.04 | -3.20 | 1.87 | - | OLED/Solar Cell | [8] |

| TRZ-octyl | -5.04 | -3.20 | 1.73 | - | OLED/Solar Cell | [8] |

| TRZ-branched | -5.04 | -3.20 | 1.86 | - | OLED/Solar Cell | [8] |

Table 2: Biological Activity of Carbazole-Triazine Hybrids as Urease Inhibitors

| Compound | IC50 (µM) | Inhibition Mechanism | Key Interactions | Reference |

| 3e | 5.6 | Mixed | Hydrogen bonding, π-π interactions, π-cation, Ni-coordination | [3][9] |

| 3f | 6.7 | Mixed | Hydrogen bonding, π-π interactions, π-cation, Ni-coordination | [3][9] |

Applications in Organic Electronics

Carbazole-triazine compounds have emerged as highly promising materials for organic light-emitting diodes (OLEDs) due to their bipolar charge transport capabilities, high thermal stability, and tunable emission properties. The carbazole unit typically functions as the hole-transporting (donor) moiety, while the triazine core acts as the electron-transporting (acceptor) moiety. This donor-acceptor architecture facilitates efficient charge injection and recombination, leading to high electroluminescence efficiency.[10]

The versatility in their synthesis allows for fine-tuning of their electronic properties by modifying the substitution pattern on both the carbazole and triazine units. This can be used to achieve emission across the visible spectrum, making them suitable for full-color display applications.

Applications in Drug Discovery and Development

The rigid, planar structure and diverse substitution possibilities of carbazole-triazine compounds make them attractive scaffolds for the design of enzyme inhibitors.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Carbazole-triazine hybrids have been identified as potent urease inhibitors.[3] Molecular docking studies suggest that these compounds bind to the active site of the enzyme through a combination of hydrogen bonding, π-π stacking, and coordination with the nickel ions.[3][9]

Kinase Inhibition and Anticancer Activity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Carbazole derivatives have been investigated as inhibitors of various protein kinases.[11] The planar carbazole core can act as a scaffold to position functional groups that interact with the ATP-binding pocket of kinases, leading to inhibition of their catalytic activity. Some carbazole-triazine hybrids have shown promising anticancer activity, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival.[4][12]

Future Outlook

The field of carbazole-triazine compounds continues to expand, with ongoing research focused on several key areas:

-

Development of Novel Synthetic Methodologies: The exploration of greener and more efficient synthetic routes remains a priority.

-

Expansion of Applications in Materials Science: Beyond OLEDs, these compounds are being investigated for their potential in organic solar cells, photocatalysis, and sensing applications.[13]

-

Advancement in Drug Discovery: Further elucidation of their mechanisms of action and structure-activity relationships will be crucial for the development of new therapeutic agents with improved potency and selectivity.

The unique combination of the electron-donating carbazole and electron-accepting triazine moieties provides a versatile and tunable platform for the design of novel functional molecules. As our understanding of the structure-property relationships in this class of compounds deepens, we can expect to see their translation into a wide range of innovative technologies and therapies.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Robust therapeutic potential of carbazole-triazine hybrids as a new class of urease inhibitors: A distinctive combination of nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current status of carbazole hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole [mdpi.com]

- 6. Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. ijtrd.com [ijtrd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbazole–triazine based donor–acceptor porous organic frameworks for efficient visible-light photocatalytic aerobic oxidation reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

The Core Principles of Thermally Activated Delayed Fluorescence (TADF) in Organic Emitters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology in the development of third-generation organic light-emitting diodes (OLEDs), offering a pathway to achieve 100% internal quantum efficiency (IQE) without the need for expensive and rare heavy-metal phosphorescent emitters.[1][2] This guide provides a comprehensive technical overview of the fundamental principles of TADF in organic emitters, detailing the underlying photophysical mechanisms, key experimental characterization techniques, and a summary of representative emitter data.

The Fundamental Mechanism of TADF

In conventional fluorescent OLEDs, the electroluminescence process generates singlet and triplet excitons in a 1:3 ratio due to spin statistics.[3] While singlet excitons can radiatively decay to the ground state, producing fluorescence, the decay of triplet excitons is spin-forbidden, leading to a theoretical maximum IQE of only 25%.[4] Phosphorescent emitters overcome this limitation by employing heavy-metal atoms to enhance spin-orbit coupling, facilitating the radiative decay of triplet excitons (phosphorescence).[5] TADF offers an alternative and elegant solution to harvest these non-emissive triplet excitons.

The core of the TADF mechanism lies in the efficient up-conversion of triplet excitons to the emissive singlet state through a process called reverse intersystem crossing (RISC) .[1][6] This process is thermally activated, meaning it utilizes ambient thermal energy to overcome the energy barrier between the lowest triplet state (T₁) and the lowest singlet state (S₁).[1] For efficient RISC to occur, the energy gap between these two states, denoted as ΔEST , must be sufficiently small (typically < 0.2 eV).[1] Once the triplet excitons are converted back to singlet excitons, they can then undergo radiative decay, resulting in "delayed" fluorescence that is spectrally identical to the prompt fluorescence from the initially generated singlet excitons.[6][7]

The key photophysical processes involved in TADF are illustrated in the Jablonski diagram below.

Molecular Design Principles for Efficient TADF Emitters

The primary strategy for designing efficient TADF molecules is to minimize the singlet-triplet energy gap (ΔEST). This is typically achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3][4] In many TADF emitters, this is realized through a donor-acceptor (D-A) architecture, where the HOMO is localized on the electron-donating moiety and the LUMO is on the electron-accepting moiety.[3] This spatial separation reduces the electron exchange energy, which is a major contributor to the ΔEST.

The logical workflow for designing a TADF emitter is outlined in the following diagram.

Experimental Characterization of TADF Emitters

A thorough understanding and optimization of TADF emitters require precise experimental characterization of their photophysical properties. The following sections detail the methodologies for key experiments.

Photoluminescence Quantum Yield (PLQY) Measurement

The PLQY is a critical parameter that quantifies the efficiency of the emission process. For TADF materials, it is often separated into prompt and delayed components.

Experimental Protocol:

-

Sample Preparation: The TADF emitter is typically dispersed in a host matrix and spin-coated onto a quartz substrate to form a thin film. For solution-state measurements, the emitter is dissolved in a degassed solvent.

-

Instrumentation: An integrating sphere coupled to a spectrofluorometer is used for absolute PLQY measurements.[8] This setup ensures that all emitted photons, regardless of their angular distribution, are collected.

-

Measurement Procedure:

-

A blank measurement is performed with only the substrate (for films) or the pure solvent (for solutions) in the integrating sphere to account for background signals.

-

The sample is placed in the integrating sphere, and the excitation light is directed onto it. The emission spectrum is recorded.

-

The excitation light is then directed to a diffuse reflective surface within the sphere, and the scattered light that excites the sample indirectly is measured.

-

-

Data Analysis: The PLQY is calculated by comparing the integrated intensity of the emitted light to the integrated intensity of the absorbed light, after correcting for the system's spectral response. The prompt (ΦPF) and delayed (ΦDF) components of the PLQY can be determined by analyzing the time-resolved photoluminescence decay.

Time-Resolved Photoluminescence Decay Analysis

This technique is used to determine the lifetimes of the prompt and delayed fluorescence, which provides insights into the rates of the various photophysical processes.

Experimental Protocol:

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond to microsecond range.[9][10] For longer lifetimes, transient absorption spectroscopy may be employed.

-

Measurement Procedure:

-

The sample is excited with a pulsed laser source with a high repetition rate.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured.

-

This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

-

-

Data Analysis: The resulting decay curve is fitted with a multi-exponential function to extract the lifetimes of the prompt (τPF) and delayed (τDF) fluorescence components.

Determination of the Singlet-Triplet Energy Gap (ΔEST)

A small ΔEST is the hallmark of a TADF emitter.

Experimental Protocol:

-

Instrumentation: A spectrofluorometer capable of low-temperature measurements is required.

-

Measurement Procedure:

-

The fluorescence spectrum of the material is measured at room temperature. The energy of the S₁ state is determined from the onset of the fluorescence spectrum.

-

The sample is then cooled to a low temperature (typically 77 K) to suppress the RISC process and allow for the observation of phosphorescence.

-

The phosphorescence spectrum is measured at low temperature. The energy of the T₁ state is determined from the onset of the phosphorescence spectrum.

-

-

Data Analysis: The ΔEST is calculated as the difference between the S₁ and T₁ energies: ΔEST = E(S₁) - E(T₁).

Quantifying the Reverse Intersystem Crossing Rate (kRISC)

The rate of RISC is a key indicator of the efficiency of the TADF process.

Experimental Protocol:

-

Method 1: From PLQY and Lifetimes: The kRISC can be estimated from the prompt and delayed fluorescence quantum yields and lifetimes using the following equation: kRISC = (ΦDF / ΦPF) * (1 / τDF)

-

Method 2: Transient Absorption Spectroscopy: This technique directly probes the population of the triplet state.

-

The sample is excited with a pump laser pulse.

-

A second, broadband probe pulse is passed through the sample at various delay times after the pump pulse.

-

The change in the absorption of the probe pulse provides information about the population and decay of the triplet state.

-

By analyzing the kinetics of the triplet state decay and the corresponding rise of the delayed fluorescence, the kRISC can be determined.

-

The general experimental workflow for characterizing a TADF emitter is shown below.

Quantitative Data of Representative TADF Emitters

The following table summarizes the key photophysical properties of several well-known TADF emitters.

| Emitter | Host | Emission Color | λPL (nm) | PLQY (%) | ΔEST (eV) | τDF (μs) | kRISC (s-1) | Max. EQE (%) | Reference |

| 2CzPN | CBP | Green-Blue | 498 | 95.3 | 0.05 | 5.1 | 1.9 x 105 | 19.3 | [1] |

| 4CzIPN | CBP | Green | 510 | 94.0 | 0.08 | 5.1 | - | 19.3 | [9] |

| DMAC-DPS | CBP | Blue | 476 | 95.0 | 0.08 | 13.7 | 6.9 x 105 | 19.5 | [1] |

| DMAC-TRZ | mCP | Blue | 479 | 95.0 | 0.04 | 1.1 | 8.6 x 106 | 26.5 | [6] |

| ACRSA | CBP | Sky-Blue | 486 | 99.0 | 0.02 | 1.4 | 7.1 x 105 | 29.6 | - |

| DABNA-1 | DPEPO | Deep-Blue | 460 | 99.0 | 0.01 | 1.2 | - | 29.6 | [6] |

Note: The values presented are representative and can vary depending on the host material, concentration, and measurement conditions.

Conclusion

The development of TADF emitters has revolutionized the field of organic electronics, providing a viable and efficient alternative to traditional phosphorescent materials for high-performance OLEDs. A deep understanding of the fundamental principles of RISC, the molecular design strategies to minimize ΔEST, and the rigorous experimental characterization of photophysical properties are crucial for the continued advancement of this technology. This guide has provided a comprehensive overview of these core aspects, intended to serve as a valuable resource for researchers and scientists working in this exciting and rapidly evolving field.

References

- 1. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sketchviz.com [sketchviz.com]

- 3. d-nb.info [d-nb.info]

- 4. azom.com [azom.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. a graphvis `dot` script example · GitHub [gist.github.com]

- 8. monkmangroup.uk [monkmangroup.uk]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

In-Depth Technical Guide to 4-3CzTRz (TCzTRZ): Solubility and Processing Parameters for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-3CzTRz, more accurately known as 9,9',9''-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole) (TCzTRZ). TCzTRZ is a prominent blue thermally activated delayed fluorescence (TADF) emitter utilized in the advancement of organic light-emitting diodes (OLEDs). This document outlines its solubility characteristics, processing parameters for device fabrication, and fundamental material properties, presenting quantitative data in structured tables and detailing experimental protocols.

Core Material Properties of TCzTRZ

TCzTRZ is a small molecule organic semiconductor that has garnered significant attention for its high photoluminescence quantum yield and efficient triplet exciton harvesting via the TADF mechanism. Its chemical structure features a central triazine acceptor core functionalized with three carbazole donor moieties.

A summary of the key physical and electronic properties of TCzTRZ is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C57H36N6 | [1] |

| Molecular Weight | 804.94 g/mol | [1] |

| Appearance | Pale yellow powder/crystals | [1] |

| Melting Point (Tm) | 381.5 °C | [1] |

| Glass Transition Temperature (Tg) | 188.7 °C | [1] |

| Thermal Decomposition Temperature (Td, 5% weight loss) | 431.8 °C | [1] |

| Highest Occupied Molecular Orbital (HOMO) | 5.40 eV | [1] |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.18 eV | [1] |

| Maximum Absorption (λmax) in Toluene | 377 nm | [1] |

| Maximum Phosphorescence (λmax) in Toluene | 477 nm | [1] |

Solubility of TCzTRZ

While comprehensive quantitative solubility data for TCzTRZ across a wide range of organic solvents is not extensively documented in publicly available literature, preliminary information for similar carbazole-triazine compounds suggests solubility in common organic solvents. For a related bis-carbazole derivative, solubility has been confirmed in chloroform and toluene.[2] General observations for carbazole-triazine hybrids also indicate solubility in tetrahydrofuran (THF) and chloroform.[3]

For practical laboratory applications, it is recommended to perform solubility tests starting with common organic solvents used in OLED fabrication, such as those listed below.

| Solvent | Expected Solubility (Qualitative) |

| Chloroform | Soluble |

| Toluene | Soluble |

| Tetrahydrofuran (THF) | Likely Soluble |

| Dichloromethane (DCM) | Likely Soluble |

| Chlorobenzene | Potentially Soluble |

| Dioxane | Potentially Soluble |

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of TCzTRZ in a given solvent is as follows:

-

Preparation of Saturated Solution: Add an excess amount of TCzTRZ powder to a known volume of the target solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker can be used for this purpose.

-

Separation of Undissolved Solid: Centrifuge the saturated solution to pellet the undissolved solid.

-

Extraction and Solvent Evaporation: Carefully extract a known volume of the clear supernatant. Evaporate the solvent completely under vacuum or a gentle stream of inert gas.

-

Quantification: Weigh the remaining solid residue. The solubility can then be calculated in units such as g/L or mg/mL.

Processing Parameters for Device Fabrication

TCzTRZ is primarily processed using vacuum thermal evaporation for the fabrication of high-performance OLEDs. Solution processing is also a viable, though less common, method for this class of materials, particularly for derivatives designed for enhanced solubility.

Vacuum Thermal Evaporation

Vacuum thermal evaporation is the preferred method for depositing thin, uniform films of small molecule organic materials like TCzTRZ.

Typical Processing Parameters:

| Parameter | Typical Value Range |

| Base Pressure | < 1 x 10-6 Torr |

| Deposition Rate | 0.5 - 2.0 Å/s |

| Substrate Temperature | Room Temperature |

| Source-to-Substrate Distance | 15 - 30 cm |

Experimental Protocol for Vacuum Thermal Evaporation

A general workflow for the vacuum thermal evaporation of TCzTRZ as the emissive layer in an OLED is as follows:

-

Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Deposit the organic and metal layers sequentially without breaking the vacuum. A typical device structure is:

-

Hole Injection Layer (HIL)

-

Hole Transport Layer (HTL)

-

Emissive Layer (EML): TCzTRZ doped into a suitable host material. The doping concentration is a critical parameter, typically ranging from 1% to 20% by weight.

-

Electron Transport Layer (ETL)

-

Electron Injection Layer (EIL)

-

Cathode (e.g., Al)

-

-

Encapsulation: After deposition, encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.

Solution Processing

For solution-processed devices, TCzTRZ or a more soluble derivative is dissolved in an appropriate organic solvent and deposited by spin-coating.

Typical Processing Parameters:

| Parameter | Typical Value Range |

| Solvent | Toluene, Chloroform, Chlorobenzene |

| Concentration | 5 - 20 mg/mL |

| Spin Speed | 1000 - 4000 rpm |

| Spin Time | 30 - 60 s |

| Annealing Temperature | 80 - 120 °C |

| Annealing Time | 10 - 30 min |

Experimental Protocol for Solution Processing (Spin-Coating)

-

Solution Preparation: Dissolve TCzTRZ and a host polymer in the chosen solvent to the desired concentration. Stir the solution, potentially with gentle heating, until all components are fully dissolved.

-

Substrate Preparation: Prepare the ITO substrates as described for vacuum thermal evaporation.

-

Spin-Coating: In an inert atmosphere, dispense the solution onto the substrate and spin-coat at the desired speed and time to achieve the target film thickness.

-

Annealing: Thermally anneal the film on a hotplate to remove residual solvent and improve film morphology.

-

Subsequent Layer Deposition: Deposit the remaining layers of the OLED stack, which may include vacuum-evaporated ETL, EIL, and cathode layers.

-

Encapsulation: Encapsulate the device as described previously.

Visualizations

General OLED Fabrication Workflow

Caption: General workflow for the fabrication of an OLED device incorporating TCzTRZ.

Thermally Activated Delayed Fluorescence (TADF) Mechanism

Caption: Simplified energy level diagram illustrating the TADF mechanism in TCzTRZ.

References

An In-depth Technical Guide on the Electronic and Optical Properties of 4-3CzTRz

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive research has not yielded specific, publicly available quantitative data on the electronic and optical properties of the molecule designated as 4-3CzTRz, with the chemical name 4,4'-(6-(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine-2,4-diyl)bis(N,N-diphenylaniline) and CAS Number 1361093-61-9. This guide provides a comprehensive framework based on the known characteristics of similar carbazole-triazine-based molecules, which are widely studied for their applications in organic electronics, particularly as emitters in Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). The experimental protocols and data tables presented herein are illustrative templates based on common practices for characterizing this class of compounds.

Core Concepts: Electronic and Optical Properties of Carbazole-Triazine Emitters

Carbazole-triazine derivatives are a prominent class of donor-acceptor (D-A) molecules investigated for their unique photophysical properties. In the structure of this compound, the carbazole and diphenylamine moieties act as electron donors, while the central triazine ring serves as the electron acceptor. This architecture leads to the formation of a charge-transfer (CT) excited state, which is crucial for its emissive properties.

A key phenomenon observed in many such molecules is Thermally Activated Delayed Fluorescence (TADF) . In OLEDs, both singlet (emissive) and triplet (non-emissive) excitons are generated. TADF materials enable the harvesting of non-emissive triplet excitons by converting them into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This significantly enhances the internal quantum efficiency of the device. The efficiency of RISC is dependent on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

Quantitative Data Summary

The following tables provide a template for the presentation of key electronic and optical data for this compound. The values are placeholders and should be replaced with experimental data when available. Data for a related, but different, molecule, TCzTRZ (9,9',9''-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole)), is included for illustrative purposes.

Table 1: Photophysical Properties of this compound (Template)

| Property | Value (in Toluene) |

| Absorption Maximum (λabs) | Data not available |

| Photoluminescence Maximum (λPL) | Data not available |

| Photoluminescence Quantum Yield (ΦPL) | Data not available |

| Fluorescence Lifetime (τp) | Data not available |

| Delayed Fluorescence Lifetime (τd) | Data not available |

| Singlet-Triplet Energy Gap (ΔEST) | Data not available |

Table 2: Electrochemical Properties of this compound (Template)

| Property | Value |

| Highest Occupied Molecular Orbital (HOMO) | Data not available |

| Lowest Unoccupied Molecular Orbital (LUMO) | Data not available |

| Electrochemical Band Gap (Egel) | Data not available |

Table 3: Illustrative Data for a Related Molecule (TCzTRZ)

| Property | Value (in Toluene) |

| Absorption Maximum (λabs) | 377 nm |

| Phosphorescence Maximum (λphos) | 477 nm |

| HOMO | 5.40 eV |

| LUMO | 2.18 eV |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to characterize the electronic and optical properties of this compound.

Synthesis

The synthesis of carbazole-triazine derivatives typically involves cross-coupling reactions. A common route is the Suzuki coupling reaction between a boronic acid or ester derivative of one fragment (e.g., the carbazole-phenyl moiety) and a halogenated derivative of the other (e.g., a dichlorotriazine derivative with diphenylamine substituents).

Illustrative Synthesis Workflow:

Caption: Illustrative workflow for the synthesis of this compound via a Suzuki coupling reaction.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the absorption characteristics and the optical band gap.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) with a concentration in the range of 10-5 to 10-6 M. For thin-film measurements, dissolve the compound in a suitable solvent and spin-coat it onto a quartz substrate.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

-

For thin films, measure the absorbance spectrum directly on the coated substrate.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λabs).

-

The optical band gap (Egopt) can be estimated from the onset of the absorption edge using the Tauc plot method.

-

Photoluminescence (PL) Spectroscopy

Objective: To determine the emission characteristics, including the emission maximum and photoluminescence quantum yield (PLQY).

Methodology:

-

Sample Preparation: Use the same solution or thin film prepared for UV-Vis spectroscopy. The solution should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid re-absorption effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and a detector (e.g., a photomultiplier tube). For PLQY measurements, an integrating sphere is required.

-

Measurement:

-

Excite the sample at a wavelength corresponding to an absorption maximum.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

For PLQY, measure the emission spectrum of the sample and a reference standard with a known PLQY (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λPL).

-

Calculate the PLQY by comparing the integrated emission intensity of the sample to that of the reference standard, correcting for differences in absorbance and solvent refractive index.

-

Time-Resolved Photoluminescence (TRPL) Spectroscopy

Objective: To measure the lifetimes of the prompt and delayed fluorescence components.

Methodology:

-

Sample Preparation: Prepare a degassed solution of the sample or a thin film. Oxygen should be removed to prevent quenching of the triplet state.

-

Instrumentation: Use a time-correlated single photon counting (TCSPC) system with a pulsed laser source (e.g., a picosecond diode laser) for excitation and a sensitive, fast detector.

-

Measurement:

-

Excite the sample with short laser pulses.

-

Record the decay of the photoluminescence intensity over time.

-

-

Data Analysis:

-

Fit the decay curve with a multi-exponential function to extract the lifetimes of the prompt fluorescence (τp, typically in the nanosecond range) and the delayed fluorescence (τd, typically in the microsecond range for TADF materials).

-

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical properties, including the HOMO and LUMO energy levels.

Methodology:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Measurement:

-

Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials.

-

Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

-

-

Data Analysis:

-

Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap can be calculated as Egel = LUMO - HOMO.

-

Signaling Pathways and Logical Relationships

The photophysical processes in a TADF molecule like this compound can be visualized as a signaling pathway. The following diagram illustrates the key steps from excitation to emission.

Caption: Energy level diagram illustrating the photophysical pathways in a TADF molecule.

Conclusion

In-depth Technical Guide: 4-3CzTRz (TCzTRz)

Disclaimer: Initial searches for the compound "4-3CzTRz" did not yield a specific chemical entity. Based on the common nomenclature in the field of thermally activated delayed fluorescence (TADF) materials, it is highly probable that this is a typographical error and the intended compound is TCzTRz . This technical guide will, therefore, focus on TCzTRz, a well-documented and researched TADF emitter.

Chemical Identity and Properties

CAS Number: 1808158-40-8[1]

IUPAC Name: 9,9',9''-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole)[1]

Physicochemical Data

A summary of the key physicochemical and electronic properties of TCzTRz is presented in Table 1. This data is essential for understanding its behavior as an organic semiconductor and for designing and modeling organic light-emitting diodes (OLEDs).

| Property | Value | Reference |

| Chemical Formula | C₅₇H₃₆N₆ | [1] |

| Molecular Weight | 804.94 g/mol | [1] |

| Appearance | Pale yellow powder/crystals | [1] |

| Purity | >99.0% (Sublimed, HPLC) | [1] |

| Glass Transition Temperature (Tg) | 188.7 °C | [1] |

| Melting Point (Tm) | 381.5 °C | [1] |

| Decomposition Temperature (Td at 5% weight loss) | 431.8 °C | [1] |

| Absorption Maximum (λabs in toluene) | 377 nm | [1] |

| Phosphorescence Maximum (λphos in toluene) | 477 nm | [1] |

| Highest Occupied Molecular Orbital (HOMO) | -5.40 eV | [1] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.18 eV | [1] |

Synthesis Protocol

General Synthetic Strategy

The synthesis of TCzTRz likely involves the reaction of a tri-substituted benzene core with three carbazole units and a diphenyltriazine moiety. A common method for forming carbazole-aryl bonds is through a Buchwald-Hartwig amination or a similar cross-coupling reaction. The triazine core can be built from cyanuric chloride.

A potential, though unconfirmed, synthetic pathway could involve:

-

Synthesis of a tri-functionalized benzene derivative: Starting with a suitably substituted benzene ring bearing three reactive groups (e.g., halides or boronic esters) at the 1, 2, and 3 positions, and another reactive group at the 5-position.

-

Coupling with carbazole: The three substituents at the 1, 2, and 3 positions would then be reacted with carbazole, likely via a palladium-catalyzed cross-coupling reaction, to form the tris(carbazole)benzene core.

-

Formation of the triazine moiety: The substituent at the 5-position would then be used to attach the diphenyltriazine unit. This could be achieved by reacting with a pre-formed diphenyltriazine derivative or by building the triazine ring in situ.

A related synthesis of a carbazole-triazine hybrid, 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, involves the reaction of carbazole with cyanuric chloride in the presence of a base.[2][3] This highlights the general reactivity of these precursors.

Experimental Protocols for Device Fabrication and Characterization

TCzTRz is primarily used as an emitter in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). Below is a representative experimental protocol for the fabrication and characterization of a TCzTRz-based OLED.

OLED Fabrication

The fabrication of OLEDs is typically carried out in a high-vacuum environment using thermal evaporation techniques. A general procedure is as follows:

-

Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone to improve the work function of the ITO.

-

Deposition of the Hole Injection Layer (HIL): A thin layer of a hole-injection material, such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), is deposited onto the ITO substrate by thermal evaporation.

-

Deposition of the Hole Transport Layer (HTL): A layer of a hole-transporting material, like 1,3-bis(N-carbazolyl)benzene (mCP), is then deposited on top of the HIL.

-

Deposition of the Emissive Layer (EML): The emissive layer is created by co-evaporating the host material and the TCzTRz dopant. A common host is a material with a high triplet energy, such as bis[2-(diphenylphosphino)phenyl] ether oxide (DPEPO). A typical doping concentration for TCzTRz is in the range of 10-40 wt%.

-

Deposition of the Electron Transport Layer (ETL): An electron-transporting material, for example, 2,2',2''-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), is deposited onto the EML.

-

Deposition of the Electron Injection Layer (EIL): A thin layer of a low work function material, such as lithium fluoride (LiF), is deposited to facilitate electron injection.

-

Deposition of the Cathode: Finally, a metal cathode, typically aluminum (Al), is deposited to complete the device.

Device Characterization

The performance of the fabricated OLEDs is evaluated using a series of standard characterization techniques:

-

Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE).

-

Electroluminescence (EL) Spectra: Recorded with a spectroradiometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.

-

Transient Photoluminescence (PL) Decay: Measured to determine the prompt and delayed fluorescence lifetimes, which is crucial for confirming the TADF mechanism.

-

Photoluminescence Quantum Yield (PLQY): Determined using an integrating sphere to quantify the efficiency of light emission from the material.

Signaling Pathways and Experimental Workflows

Thermally Activated Delayed Fluorescence (TADF) Mechanism

The operational principle of TCzTRz as a TADF emitter is based on the efficient harvesting of both singlet and triplet excitons. This process is illustrated in the following diagram.

Caption: The TADF mechanism in TCzTRz for efficient light emission.

OLED Fabrication Workflow

The sequential process of fabricating a multi-layer OLED device using TCzTRz as the emitter is depicted in the workflow diagram below.

Caption: A typical workflow for the fabrication of an OLED device.

References

Methodological & Application

Application Notes and Protocols for the Fabrication of 4-3CzTRz-Based OLED Devices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of high-efficiency Organic Light-Emitting Diode (OLED) devices utilizing the thermally activated delayed fluorescence (TADF) host material, 4,4',4''-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole), commonly known as 4-3CzTRz . The protocols outlined below are based on established laboratory practices and published research, offering a comprehensive guide from substrate preparation to device encapsulation and characterization.

Device Architecture and Materials

The following protocols are designed for a multi-layer phosphorescent OLED (PHOLED) structure where this compound is employed as a host material in the emissive layer (EML). This architecture is known for its high efficiency and balanced charge transport.

Device Structure

The device is built on a pre-patterned Indium Tin Oxide (ITO) glass substrate and consists of the following layers deposited in sequence:

-

Anode: Indium Tin Oxide (ITO)

-

Hole Transport Layer (HTL): Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)

-

Emissive Layer (EML): this compound doped with a phosphorescent emitter, such as (2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) [Ir(MDQ)2(acac)]

-

Electron Transport Layer (ETL): 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PYMPM)

-

Electron Injection Layer (EIL): Lithium Fluoride (LiF)

-

Cathode: Aluminum (Al)

Materials and Reagents

| Material/Reagent | Supplier/Grade | Purpose |

| Pre-patterned ITO Glass Substrates | High-quality, low resistance (<20 Ω/sq) | Anode and Substrate |

| Deionized (DI) Water | >18 MΩ·cm | Cleaning |

| Acetone | Semiconductor or HPLC grade | Cleaning |

| Isopropanol (IPA) | Semiconductor or HPLC grade | Cleaning |

| TCTA | Sublimed grade (>99.5%) | Hole Transport Layer |

| This compound | Sublimed grade (>99.5%) | Emissive Layer Host |

| Ir(MDQ)2(acac) | Sublimed grade (>99.5%) | Emissive Layer Dopant |

| B3PYMPM | Sublimed grade (>99.5%) | Electron Transport Layer |

| LiF | 99.99% purity | Electron Injection Layer |

| Aluminum (Al) Pellets | 99.999% purity | Cathode |

| UV-curable Epoxy | Optical grade | Encapsulation |

| Glass Coverslips | Microscope grade | Encapsulation |

Experimental Protocols

The following protocols describe the step-by-step procedure for fabricating the this compound-based OLED devices in a cleanroom environment. All deposition steps involving organic materials and the cathode should be performed in a high-vacuum thermal evaporation system (<10⁻⁶ Torr).

Substrate Cleaning

Proper cleaning of the ITO substrate is critical for device performance and to prevent short circuits.

-

Place the ITO substrates in a substrate holder.

-

Sequentially sonicate the substrates in baths of deionized water, acetone, and isopropanol for 15 minutes each.

-

After sonication, rinse the substrates thoroughly with deionized water.

-

Dry the substrates using a stream of high-purity nitrogen gas.

-

Immediately before loading into the vacuum chamber, treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic residues and to increase the work function of the ITO.

Thermal Evaporation of Organic and Cathode Layers

Thermal evaporation is used to deposit the organic layers, EIL, and the cathode. The deposition rates and thicknesses of each layer are crucial for optimal device performance.

-

Load the cleaned ITO substrates into the substrate holder in the main chamber of a high-vacuum thermal evaporation system.

-

Load the organic materials (TCTA, this compound, Ir(MDQ)2(acac), B3PYMPM), LiF, and Al into separate crucibles in the evaporation sources.

-

Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr.

-

Deposit the layers sequentially according to the parameters in the table below. The co-deposition of the emissive layer is achieved by simultaneously opening the shutters of the this compound and Ir(MDQ)2(acac) sources, with their rates controlled by separate quartz crystal microbalances.

| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) |

| HTL | TCTA | 40 | 1.0 |

| EML | 10 wt% Ir(MDQ)2(acac) : this compound | 30 | 1.0 |

| ETL | B3PYMPM | 40 | 1.0 |

| EIL | LiF | 1 | 0.1 |

| Cathode | Al | 100 | 2.0 |

Device Encapsulation

Due to the sensitivity of OLED materials to moisture and oxygen, encapsulation is a critical step to ensure device longevity. This procedure should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

After the deposition is complete, transfer the substrates to a glovebox without breaking the vacuum, if possible. Otherwise, transfer them quickly in a vacuum-sealed container.

-

Place a small drop of UV-curable epoxy onto the active area of the device.

-

Carefully place a clean glass coverslip over the epoxy, ensuring there are no air bubbles.

-

Gently press the coverslip to spread the epoxy evenly.

-

Cure the epoxy by exposing it to a UV lamp for the manufacturer-recommended time (typically 1-5 minutes).

Data Presentation